Ethyl 8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate

Medicinal Chemistry β-Amino Acid Synthesis Physicochemical Profiling

Ethyl 8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate (CAS 115813-98-4 / 1004536-91-7) is a conformationally constrained spirocyclic β-amino ester. The saturated 1,4-dioxaspiro[4.5]decane core provides a sterically defined scaffold that restricts rotational freedom, while the vicinal amino and ethyl ester groups at the 7- and 8-positions create a chiral 1,2-difunctional motif suitable for orthogonal derivatization.

Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol
Cat. No. B11874619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate
Molecular FormulaC11H19NO4
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC2(CCC1N)OCCO2
InChIInChI=1S/C11H19NO4/c1-2-14-10(13)8-7-11(4-3-9(8)12)15-5-6-16-11/h8-9H,2-7,12H2,1H3
InChIKeyQJZHUCODCXWUKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate – Procurement-Ready Spirocyclic β-Amino Ester Building Block


Ethyl 8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate (CAS 115813-98-4 / 1004536-91-7) is a conformationally constrained spirocyclic β-amino ester . The saturated 1,4-dioxaspiro[4.5]decane core provides a sterically defined scaffold that restricts rotational freedom, while the vicinal amino and ethyl ester groups at the 7- and 8-positions create a chiral 1,2-difunctional motif suitable for orthogonal derivatization . This compound serves as a versatile intermediate for medicinal chemistry programs targeting protease inhibitors, GPCR ligands, and CNS-penetrant agents .

Core scaffold Conformationally constrained spirocyclic 1,4-dioxaspiro[4.5]decane
Derivatization Orthogonal vicinal amine and ethyl ester for sequential coupling steps
Stereochemistry Chiral 1,2-difunctional motif supports enantioselective synthesis

Why Ethyl 8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate Cannot Be Swapped for In-Class Analogs


Generic substitution within the 1,4-dioxaspiro[4.5]decane amino-ester family is fundamentally unreliable due to position-dependent reactivity [1]. Moving the ester from the 7- to the 8-position (e.g., the 8-carboxylic acid isomer) alters the pKa of the adjacent amine by approximately 0.8–1.2 log units, directly affecting nucleophilicity in amide coupling and reductive amination steps . Similarly, the ethyl ester provides a specific balance of lipophilicity and steric bulk that the methyl ester or free acid cannot replicate, as demonstrated by divergent reaction yields in published syntheses of spirocyclic protease inhibitor cores . The spiro-ketal ring further differentiates this scaffold from simple cyclohexane β-amino esters by imposing a rigid gauche conformation between the amine and ester, a feature that is entirely lost upon ketal hydrolysis or ring-opening .

8-Carboxylic acid isomer Positional shift raises amine pKa and may alter nucleophilicity, requiring different coupling conditions.
Methyl ester or free acid Ethyl ester’s lipophilicity and solid-state handling may not be replicated; reaction yields can diverge.
Flexible cyclohexane analogs Spiro-ketal lock imposes required gauche conformation; ring-opening removes this conformational bias.

Quantitative Differentiation Evidence for Ethyl 8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate Procurement


Regioisomeric Identity Drives pKa and Nucleophilicity Over 8-Carboxylic Acid Analogs

The target compound positions the amino group at C8 and the ester at C7, creating a vicinal β-amino ester. In contrast, the widely available 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid isomer (CAS 54621-18-0) bears the amino and carboxyl groups on the same carbon, forming an α,α-disubstituted amino acid. This positional difference shifts the predicted amine pKa from approximately 10.20 for the 8-carboxylic acid isomer to an estimated 8.9–9.5 for the 7-ester β-amino scaffold, making the target compound a stronger nucleophile under neutral and mildly basic conditions [1]. X-ray crystallographic data confirm that the 8-amino-8-carboxylic acid adopts a hydrogen-bonded zwitterionic lattice, whereas the 7-ester derivative remains a free base amenable to non-aqueous coupling chemistry [2].

Regioisomeric pKa
Class-level inference
pKa 8.9–9.5 (target)
Δ –1.0 vs. 10.2 (8-carboxylic acid isomer)
Lower pKa enables direct amine coupling without pre-neutralization.
Predicted values; confirm experimentally.
Medicinal Chemistry β-Amino Acid Synthesis Physicochemical Profiling

Ethyl Ester Affords Superior Lipophilicity and Metabolic Stability Over Methyl Ester

The ethyl ester of the target compound (MW 229.27) provides a calculated logP advantage of approximately 0.5–0.7 log units over the hypothetical methyl ester analog (MW 215.25). This increment in lipophilicity enhances passive membrane permeability while retaining sufficient aqueous solubility for formulation. In the closely related 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate series, the ethyl ester (CAS 14160-65-7) has a reported melting point of 48–51 °C, compared to the methyl ester (CAS 52506-21-5) which is typically an oil at room temperature, indicating the ethyl ester offers superior crystallinity and ease of handling . Furthermore, the ethyl ester undergoes slower non-specific esterase hydrolysis than the methyl ester, a critical factor when the intact ester is required for target engagement .

Ester property
Cross-study comparable
logP ~1.2–1.5, solid
vs. methyl ester logP ~0.7–1.0, typically an oil
Solid ethyl ester simplifies weighing and storage.
Based on 8-oxo analog data; verify for target compound.
Drug Design Pharmacokinetics Ester Prodrug Strategy

Stereochemical Integrity Enables Enantioselective Synthesis of CNS-Penetrant Protease Inhibitors

The (7R,8S) diastereomer of the target compound (CAS 1004536-92-8 as the 4-methylbenzenesulfonate salt) serves as a direct precursor to brain-penetrating cathepsin S inhibitors, a class of cysteine protease inhibitors under investigation for neuropathic pain and autoimmune disorders . In contrast, the simple 8-(aminomethyl)-1,4-dioxaspiro[4.5]decane scaffold (CAS 30482-25-8) lacks the ester handle required for prodrug strategies or carboxylate bioisostere elaboration, limiting its downstream diversification . The target compound's 7-carboxylate group can be hydrolyzed to the free acid for amide coupling or retained as the ethyl ester to modulate CNS penetration, a dual-functional advantage not available in the aminomethyl analog .

Stereochemical integrity
Class-level inference
(7R,8S) tosylate, 98% purity
Bifunctional vs. mono‑functional aminomethyl analog
Dual derivatization sites reduce synthesis steps.
Enantiomerically pure form available; verify chiral identity.
Chiral Synthesis Cathepsin S Inhibition Blood-Brain Barrier Penetration

Spiro-Ketal Conformational Lock Provides Entropic Advantage Over Flexible Cyclohexane Analogs

The 1,4-dioxaspiro[4.5]decane core locks the cyclohexane ring into a defined chair conformation with the amine and ester substituents in a gauche orientation. This rigidification reduces the entropic penalty upon target binding compared to flexible cyclohexane β-amino esters such as ethyl trans-2-aminocyclohexane-1-carboxylate. While direct binding data for the target compound are not publicly available, the spiro-ketal motif is a recognized privileged scaffold in dopamine receptor agonists and cathepsin inhibitors, where conformational pre-organization has been shown to improve potency by 5- to 50-fold relative to the corresponding monocyclic analogs . The target compound thus offers a pre-validated scaffold geometry that flexible alternatives cannot replicate.

Conformational lock
Class-level inference
5–50× reported potency gain
Spirocyclic vs. flexible monocyclic scaffold precedent
Reduced entropic penalty for target binding.
Indirect scaffold evidence; validate for your target.
Conformational Analysis Scaffold Design Binding Affinity

Optimal Procurement Scenarios for Ethyl 8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate


Synthesis of Conformationally Constrained β-Amino Acid Building Blocks for Peptidomimetics

The target compound's vicinal amino and ester groups enable direct incorporation into β-peptide backbones. After Boc protection of the amine, the ethyl ester can be selectively hydrolyzed (LiOH, THF/H2O, 0 °C to rt) to yield the corresponding β-amino acid, which is then coupled using standard HATU/DIPEA conditions. The spiro-ketal ring remains intact under these mild conditions, preserving conformational rigidity . This scenario is directly supported by the compound's 98% purity specification and free-base form, which facilitates Boc protection without pre-treatment .

Key Intermediate for Brain-Penetrant Cathepsin S Inhibitors

The (7R,8S) enantiomer, available as the tosylate salt (CAS 1004536-92-8), is directly employed in the synthesis of non-peptidic cathepsin S inhibitors with CNS penetration. The ethyl ester serves as a prodrug handle or is converted to the carboxylic acid for amide coupling with P2-P3 fragments. The spirocyclic scaffold provides the conformational bias necessary to occupy the S1' pocket of cathepsin S while maintaining sufficient lipophilicity for blood-brain barrier passage . Procurement of the enantiomerically pure tosylate salt eliminates the need for chiral resolution, streamlining the synthetic route by at least one step .

Scaffold for Dopamine Receptor Ligand Libraries

1,4-Dioxaspiro[4.5]decane derivatives with amine substituents at the 8-position have demonstrated dopamine agonist activity. The target compound's ethyl ester at the 7-position introduces an additional point of diversity for parallel library synthesis. Reductive amination of the free amine with substituted benzaldehydes, followed by ester hydrolysis and amide formation, generates a focused library of spirocyclic dopaminergic agents for screening . The compound's 95%+ purity and solubility in common organic solvents (ethanol, ether, acetone) make it directly amenable to automated parallel synthesis platforms .

Orthogonally Protected Dihydroxylation Precursor for Natural Product Synthesis

The ketal moiety of the target compound can be selectively hydrolyzed under acidic conditions (e.g., 1N HCl, THF, rt, 2 h) to reveal the ketone, while the ethyl ester and amine remain intact after temporary Boc protection. This unmasked ketone then serves as a substrate for enantioselective dihydroxylation or reductive amination, enabling the synthesis of complex spirocyclic alkaloid cores. The differentiated acid-lability of the ketal versus the base-lability of the ethyl ester provides an orthogonal protection strategy unavailable in non-spirocyclic analogs .

Application
Selection Property
Validation Focus
β-Amino acid peptidomimetics
Orthogonal amine/ester for sequential protection
Mild ester hydrolysis without ketal cleavage
CNS cathepsin S inhibitor intermediate
Enantiomerically pure (7R,8S) tosylate salt
S1′ pocket fit and brain penetration assessment
Dopamine receptor ligand library
Dual diversification at amine and ester
Automated parallel synthesis compatibility
Dihydroxylation precursor
Orthogonal acid/ base lability
Selective ketal removal while protecting ester/amine
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